REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Cl:12][CH2:13][S:14](Cl)(=[O:16])=[O:15].Cl>N1C=CC=CC=1>[Cl:12][CH2:13][S:14]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([F:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1)(=[O:16])=[O:15]
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Name
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|
Quantity
|
23.4 g
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Type
|
reactant
|
Smiles
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FC1=C(C=C(N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
22.35 g
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Type
|
reactant
|
Smiles
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ClCS(=O)(=O)Cl
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Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
Cl
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Type
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CUSTOM
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Details
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The mixture was then stirred at 0°-5° C. for 4 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the mixture was poured onto ice (1500 g)
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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DISSOLUTION
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Details
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the residue was dissolved in methylene chloride (1200 mL)
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Type
|
CUSTOM
|
Details
|
After drying
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Type
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CONCENTRATION
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Details
|
(MgSO4) and concentration under reduced pressure
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Type
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DISSOLUTION
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Details
|
the crude product was dissolved in 1-chlorobutane:ether 9:1 v/v
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Type
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CONCENTRATION
|
Details
|
The eluent was concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCS(=O)(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |